molecular formula C9H6ClF3OS B13035032 7-Chloro-6-(trifluoromethyl)-2,3-dihydrobenzo[B]thiophen-3-OL

7-Chloro-6-(trifluoromethyl)-2,3-dihydrobenzo[B]thiophen-3-OL

Cat. No.: B13035032
M. Wt: 254.66 g/mol
InChI Key: DCQAFIDJFCPONQ-UHFFFAOYSA-N
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Description

7-Chloro-6-(trifluoromethyl)-2,3-dihydrobenzo[B]thiophen-3-OL is a fluorinated thiophene derivative. Thiophene derivatives are known for their wide range of applications in medicinal chemistry, material science, and industrial chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-6-(trifluoromethyl)-2,3-dihydrobenzo[B]thiophen-3-OL typically involves the functionalization of the thiophene ring and subsequent heterocyclization. One common method involves the reaction of ortho-fluorinated trifluoroacetophenones with methyl thioglycolate . The reaction conditions often include the use of strong bases and solvents like dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

7-Chloro-6-(trifluoromethyl)-2,3-dihydrobenzo[B]thiophen-3-OL undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

7-Chloro-6-(trifluoromethyl)-2,3-dihydrobenzo[B]thiophen-3-OL has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-Chloro-6-(trifluoromethyl)-2,3-dihydrobenzo[B]thiophen-3-OL involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Chloro-6-(trifluoromethyl)-2,3-dihydrobenzo[B]thiophen-3-OL is unique due to the presence of both chlorine and trifluoromethyl groups, which enhance its chemical stability and biological activity. The combination of these substituents provides a distinct profile compared to other fluorinated thiophenes and benzothiophenes .

Properties

Molecular Formula

C9H6ClF3OS

Molecular Weight

254.66 g/mol

IUPAC Name

7-chloro-6-(trifluoromethyl)-2,3-dihydro-1-benzothiophen-3-ol

InChI

InChI=1S/C9H6ClF3OS/c10-7-5(9(11,12)13)2-1-4-6(14)3-15-8(4)7/h1-2,6,14H,3H2

InChI Key

DCQAFIDJFCPONQ-UHFFFAOYSA-N

Canonical SMILES

C1C(C2=C(S1)C(=C(C=C2)C(F)(F)F)Cl)O

Origin of Product

United States

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